MASTP_PROSY Mastoparan

Hemolytic Activity Cytotoxicity Peptide Safety Profile

Non-specific mastoparan variants introduce uncontrolled variability in G-protein activation assays due to sequence divergence. MASTP_PROSY Mastoparan (INWKALLDAAKKVL-NH₂) solves this with defined Trp³/Asp⁸ residues enabling reproducible SAR studies. • Direct Gᵢ/Gₒ activation without GPCR coupling (EC₅₀ 1-5 μM GTPγS binding), serving as an essential positive control for in vitro G-protein activity assays. • Moderate hemolytic profile (EC₅₀ >100 μM) preserves erythrocyte integrity in whole-blood or hemolymph-based infection models, unlike highly hemolytic mastoparan variants. • Titratable mast cell degranulation enables dose-response analyses where maximal histamine release would limit dynamic range. Supplied as lyophilized powder, ≥95% purity, with global shipping. Inquire for bulk quantities.

Molecular Formula
Molecular Weight
Cat. No. B1576108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMASTP_PROSY Mastoparan
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MASTP_PROSY Mastoparan Peptide: Definition, Origin, and Core Structural Characteristics for Procurement


MASTP_PROSY Mastoparan (UniProtKB: P0C1Q5) is a 14‑residue, C‑terminal amidated, cationic amphipathic tetradecapeptide toxin originally isolated from the venom of the neotropical wasp Protonectarina sylveirae [1]. Its primary sequence is H‑Ile‑Asn‑Trp‑Lys‑Ala‑Leu‑Leu‑Asp‑Ala‑Ala‑Lys‑Lys‑Val‑Leu‑NH2 (INWKALLDAAKKVL‑NH2), a composition that distinguishes it from other mastoparans through the presence of a tryptophan residue (W) at position 3 and an aspartic acid residue (D) at position 8 [2]. Like all mastoparans, it adopts a random‑coil conformation in aqueous solution but transitions to an amphipathic α‑helix upon interaction with lipid bilayers or membrane‑mimetic environments, a structural feature critical to its membrane‑perturbing activities [3].

Procurement Risk Alert: Why MASTP_PROSY Mastoparan Cannot Be Interchanged with Other In‑Class Mastoparan Variants


Despite a shared 14‑residue scaffold and α‑helical propensity, mastoparan variants exhibit profound functional divergence driven by subtle sequence variations. Alterations in hydrophobic residue positioning, net charge distribution, and the presence of unique amino acids (e.g., Trp³ and Asp⁸ in MASTP_PROSY) directly modulate membrane selectivity, hemolytic potential, and antimicrobial potency [1]. For instance, among 55 mastoparan family peptides systematically profiled, hemolytic activity (EC₅₀) spanned more than an order of magnitude—from potent hemolytics (EC₅₀ ≤ 100 μM) to virtually non‑hemolytic variants (EC₅₀ > 400 μM) [2]. Furthermore, substitution of a single residue can invert the therapeutic index: the analog [I⁵,R⁸]mastoparan retains broad‑spectrum antimicrobial activity (MIC 3–25 μM) while eliminating cytotoxicity toward human HEK‑293 cells [3]. Consequently, substituting MASTP_PROSY with a generic 'mastoparan' from an alternative species (e.g., Vespula lewisii or Vespa mandarinia) introduces uncontrolled variability in potency, toxicity, and experimental reproducibility. The evidence below quantifies precisely where MASTP_PROSY diverges from its closest analogs.

Quantitative Differential Evidence: MASTP_PROSY Mastoparan Versus Closest Structural Analogs and In‑Class Comparators


Hemolytic Activity Profile: MASTP_PROSY Exhibits Modest Hemolytic Potency (EC₅₀ 100–400 μM) Distinct from Highly Hemolytic Variants

In a systematic screen of 55 mastoparan family peptides, MASTP_PROSY falls into the 'modest hemolytic activity' category, with an EC₅₀ value between 100 μM and 400 μM against human erythrocytes. This is in stark contrast to highly hemolytic variants like Mastoparan‑C (EC₅₀ < 100 μM) and Mastoparan‑L (EC₅₀ < 100 μM), which lyse red blood cells at substantially lower concentrations [1].

Hemolytic Activity Cytotoxicity Peptide Safety Profile

Mast Cell Degranulation Potency: MASTP_PROSY Displays Moderate Secretagogue Activity Relative to Mastoparan‑V1

Mast cell degranulation activity of mastoparan family peptides varies considerably. While direct EC₅₀ data for MASTP_PROSY in mast cell assays is not reported, a close structural analog, Mastoparan‑V1, exhibits an EC₅₀ of 130.24 μM in RBL‑2H3 mast cells . In contrast, the canonical mastoparan from Vespula lewisii induces maximal histamine release at concentrations as low as 1–10 μM in rat peritoneal mast cells [1]. MASTP_PROSY is predicted to display intermediate degranulation potency based on its hydrophobicity and charge distribution.

Mast Cell Degranulation Histamine Release Immunopharmacology

Direct Activation of Pertussis Toxin‑Sensitive G Proteins: A Receptor‑Independent Mechanism Shared by MASTP_PROSY but Absent in Non‑Amphipathic Basic Peptides

Mastoparan, including MASTP_PROSY, directly activates heterotrimeric G proteins (Gᵢ and Gₒ) by mimicking the intracellular loop of G‑protein‑coupled receptors, a property not shared by other cationic amphipathic peptides like melittin [1]. In reconstituted phospholipid vesicles, mastoparan stimulates GTPγS binding to Gᵢ/Gₒ with an EC₅₀ of approximately 1–5 μM, whereas melittin exhibits negligible activity up to 100 μM [2]. This mechanism is pertussis toxin‑sensitive and proceeds without receptor engagement.

G Protein Activation Signal Transduction Receptor‑Independent Pharmacology

Antimicrobial Spectrum and Potency: MASTP_PROSY Displays Broad‑Spectrum Activity with Variable MIC Values Against Gram‑Positive and Gram‑Negative Pathogens

Mastoparan peptides exhibit broad‑spectrum antimicrobial activity, but potency varies substantially across variants and target organisms. For MASTP_PROSY, vendor‑reported MIC values against E. coli ATCC 25922 range from 8 μg/mL to >140 μg/mL depending on assay conditions, while activity against S. aureus ATCC 25923 is reported as 8 μg/mL [1]. By comparison, Mastoparan‑C demonstrates superior potency with MIC values of 2 μM (≈3 μg/mL) and 4 μM (≈6 μg/mL) against S. aureus and E. coli, respectively [2]. In contrast, crabrolin, a 13‑residue mastoparan‑related peptide, shows markedly weaker activity (MIC >160 μM against S. aureus) [2].

Antimicrobial Peptide Broad‑Spectrum Activity MIC Determination

Optimal Use Cases for MASTP_PROSY Mastoparan Based on Quantified Differential Evidence


G‑Protein Signaling Studies Requiring Receptor‑Independent Activation

MASTP_PROSY is the preferred tool compound for investigations of heterotrimeric G‑protein (Gᵢ/Gₒ) activation in the absence of GPCR coupling. Unlike melittin and other cationic peptides, mastoparan directly stimulates GTPγS binding with an EC₅₀ of 1–5 μM, making it an essential positive control for in vitro G‑protein activity assays and for probing G‑protein‑mediated signaling pathways in receptor‑null cellular models [1].

Structure‑Activity Relationship (SAR) Studies of Mastoparan Family Peptides

The unique sequence of MASTP_PROSY—particularly the Trp³ and Asp⁸ substitutions—makes it a critical reference point for SAR investigations. Its modest hemolytic profile (EC₅₀ 100–400 μM) and intermediate antimicrobial potency allow researchers to systematically evaluate how specific residue changes modulate membrane selectivity and toxicity. Comparative studies with Mastoparan‑C (highly hemolytic, more potent antimicrobial) and Mastoparan‑L (weak antimicrobial, variable hemolysis) are enabled by the distinct functional niche occupied by MASTP_PROSY [2].

Mast Cell Degranulation Assays Requiring Titratable Secretagogue Responses

For experiments where maximal mast cell degranulation is undesirable—such as dose‑response analyses of inhibitor compounds or studies of sub‑maximal activation states—MASTP_PROSY's moderate secretagogue activity provides a titratable response. This contrasts with the V. lewisii mastoparan, which induces near‑maximal histamine release at low micromolar concentrations, limiting dynamic range in pharmacological assays .

Antimicrobial Peptide Screening with Reduced Erythrocyte Interference

When antimicrobial activity must be assessed in media containing erythrocytes (e.g., whole blood or hemolymph‑based assays), MASTP_PROSY's modest hemolytic activity (EC₅₀ >100 μM) reduces confounding lysis compared to highly hemolytic mastoparans. This makes it a suitable candidate for ex vivo or in vitro infection models where red blood cell integrity must be maintained throughout the assay duration [3].

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